3-氨基-5-溴-1-苯并呋喃-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

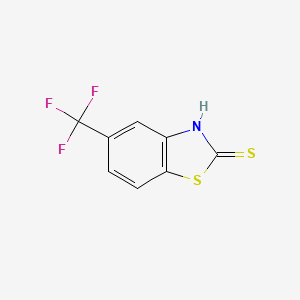

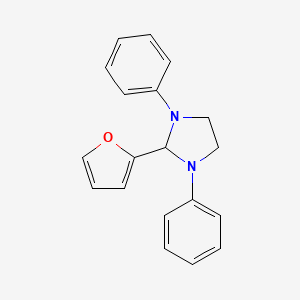

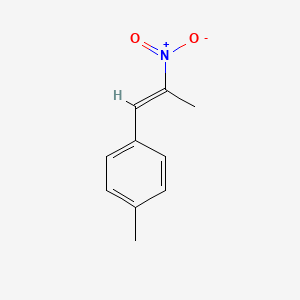

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a chemical compound with the CAS Number: 330555-71-0 . It has a molecular weight of 284.11 and is solid in its physical form . The compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is 1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate has a melting point of 155 - 157°C . It is a solid in its physical form .科学研究应用

Anti-Tumor Activity

Benzofuran compounds, including Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran derivatives have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Effects

These compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate could potentially be used in the development of new anticancer drugs.

Synthesis of Complex Benzofuran Derivatives

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate could be used in the synthesis of complex benzofuran derivatives . These derivatives could have a wide range of applications in medicinal chemistry.

安全和危害

未来方向

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a biochemical used for proteomics research . As a benzofuran derivative, it may have potential applications in various fields of research. Benzofuran compounds have attracted attention due to their strong biological activities and potential applications in many aspects .

属性

IUPAC Name |

ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRPLFNZHAIWEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347732 |

Source

|

| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

CAS RN |

330555-71-0 |

Source

|

| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural significance of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate?

A: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate serves as a crucial building block in organic synthesis, particularly for creating benzofuropyrimidine derivatives. [] Its structure is nearly planar, with the benzofuran unit and the ester group forming a dihedral angle of 5.25° []. This planarity, along with the presence of the amino group, allows for further reactions and modifications, making it suitable for developing new compounds with potential biological activities.

Q2: How is Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate used in the synthesis of compounds with potential biological activity?

A: Researchers have successfully synthesized a series of novel 8-bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives using Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as the starting material []. This process involves several steps: reacting the compound with hydrazine hydrate to form a hydrazide, followed by reactions with aldehydes and ketones to generate Schiff bases, and finally, cyclization with triethyl orthoformate to obtain the desired benzofuropyrimidine derivatives. These derivatives have shown promising results in preliminary antimicrobial and antioxidant activity tests [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)